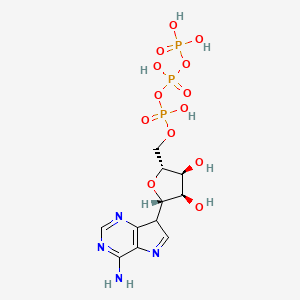

9-Deazaadenosine triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Deazaadenosine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H17N4O13P3 and its molecular weight is 506.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibition of Lymphocyte Function

One of the notable applications of 9-deazaadenosine is its ability to inhibit lymphocyte-mediated cytolysis. Research indicates that 9-deazaadenosine can significantly reduce the cytolytic activity of lymphocytes, which is crucial for immune response. In vitro studies demonstrated that at concentrations as low as 0.07 µM, 9-deazaadenosine inhibited lymphocyte function in a time-dependent manner. The compound was metabolized to 9-deazaATP, leading to a decrease in cellular ATP levels, which correlated with impaired lymphocyte activity .

Table 1: Effects of 9-Deazaadenosine on Lymphocyte Function

| Pretreatment Time | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 1 hour | 100 | No effect |

| 3 hours | 10 | 50 |

| 22 hours | 0.07 | 50 |

Antitumor Activity

9-Deazaadenosine has been identified as a potent antitumor agent. Studies have shown that it inhibits the growth of various human solid tumor cell lines in vitro, with IC50 values ranging from 1.1×10−8 to 8.5×10−8 M. Notably, when combined with adenosine deaminase inhibitors, its efficacy was significantly enhanced, particularly against ovarian carcinoma cell lines .

Table 2: Antitumor Efficacy of 9-Deazaadenosine

| Cell Line | IC50 (M) | Effect of Adenosine Deaminase Inhibitor |

|---|---|---|

| Ovarian Carcinoma | 8.5×10−8 | Potentiated by ~10-fold |

| Pancreatic Carcinoma | 1.5×10−8 | Not specified |

Nucleic Acid Stability and Sequencing Applications

The incorporation of modified nucleotides like 9-deazaATP into nucleic acids enhances their stability and facilitates advanced sequencing techniques. Research indicates that nucleic acids containing deaza-analogues show increased stability under matrix-assisted laser desorption/ionization mass spectrometry conditions. This property could enable rapid DNA sequencing methods by allowing for more reliable detection of sequencing products .

Table 3: Stability Comparison of Nucleic Acids

| Nucleotide Type | Stability Under MALDI-MS |

|---|---|

| Standard Nucleotides | Low |

| Deaza-Modified Nucleotides | High |

Mechanistic Insights into Cellular Metabolism

The metabolic pathways involving 9-deazaadenosine have been extensively studied to understand its biochemical effects on cells. It has been shown to alter the levels of various nucleotides within cells, particularly reducing ATP concentrations while increasing levels of its triphosphate form, thereby impacting cellular energy metabolism and signaling pathways .

Propiedades

Número CAS |

86568-55-0 |

|---|---|

Fórmula molecular |

C11H17N4O13P3 |

Peso molecular |

506.19 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5S)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(17)8(16)5(26-10)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3-5,8-10,16-17H,2H2,(H,21,22)(H,23,24)(H2,12,14,15)(H2,18,19,20)/t4?,5-,8-,9-,10+/m1/s1 |

Clave InChI |

MXSLUFGKBYJNGX-UDUKESQJSA-N |

SMILES |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

SMILES isomérico |

C1=NC2=C(C1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

SMILES canónico |

C1=NC2=C(C1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN=C2N |

Sinónimos |

9-deazaadenosine triphosphate C9ATP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.